Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, commonly referred to as 3,3-dimethyl-2-norbornan-1-ol, is a bicyclic compound that features a unique structural framework. Its chemical formula is with a molecular weight of 166.26 g/mol. The compound is classified under the category of alcohols due to the presence of a hydroxyl group (-OH) attached to the bicyclic structure. The compound is recognized by its CAS Registry Number 2226-05-3 and has been studied for various applications in organic chemistry and materials science.
The synthesis of Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- can be achieved through several methodologies:
Technical details regarding reaction conditions such as temperature, pressure, and catalysts vary based on the chosen synthetic pathway.
The molecular structure of Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- can be represented as follows:
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h5,8-9,12H,3-4,6-7H2,1-2H3/b10-5-/t8-,9+/m1/s1
JGDHOHFQJJATNG-BJMVGYQFSA-N
The compound's structure features a bicyclic framework with a hydroxyl group that influences its chemical reactivity and physical properties.
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- participates in various chemical reactions typical for alcohols:
These reactions are significant in organic synthesis and material science applications.
The mechanism of action for Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- primarily involves its interactions as an alcohol:
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and materials science.
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- finds applications in:
This compound exemplifies the versatility and importance of bicyclic alcohols in contemporary chemical research and applications.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9